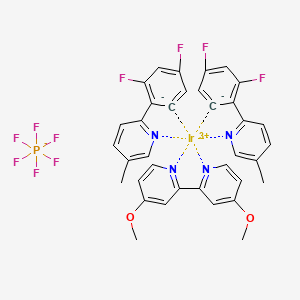
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate is a complex organometallic compound. Organometallic compounds, which contain metal-carbon bonds, are widely used in various fields, including catalysis, materials science, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including the preparation of ligands and the coordination of these ligands to the metal center. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions.
Industrial Production Methods
Industrial production methods for organometallic compounds often involve large-scale synthesis using automated reactors. These methods must ensure high purity and yield, often requiring rigorous purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Organometallic compounds can undergo various types of reactions, including:
Oxidation: The metal center can be oxidized, changing its oxidation state.
Reduction: The metal center can be reduced, often leading to changes in reactivity.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a higher oxidation state complex, while substitution could yield a new organometallic compound with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such compounds are often used as catalysts in various reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biology, organometallic compounds can be used as probes or drugs. For example, some iridium complexes have been studied for their potential anticancer properties.
Medicine
In medicine, these compounds can be used in diagnostic imaging or as therapeutic agents. Their unique properties allow for targeted delivery and specific interactions with biological molecules.
Industry
In industry, organometallic compounds are used in the production of polymers, fine chemicals, and pharmaceuticals. Their catalytic properties make them valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action for organometallic compounds often involves coordination to specific molecular targets, such as enzymes or DNA. The metal center can facilitate various chemical transformations, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium(III) acetylacetonate
- Iridium(III) cyclooctadiene
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate lies in its specific ligand structure, which can impart unique reactivity, stability, and biological activity compared to other iridium complexes.
Eigenschaften
Molekularformel |
C36H28F10IrN4O2P |
|---|---|
Molekulargewicht |
961.8 g/mol |
IUPAC-Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H12N2O2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;3-8H,1-2H3;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
ZEPMGYGIKOLJTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


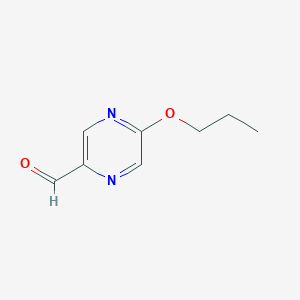
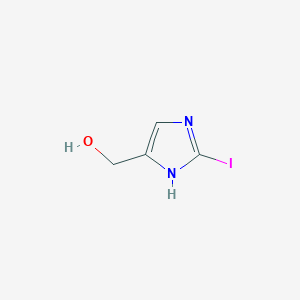
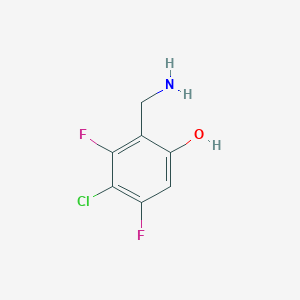

![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)
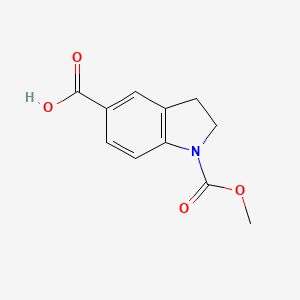

![tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
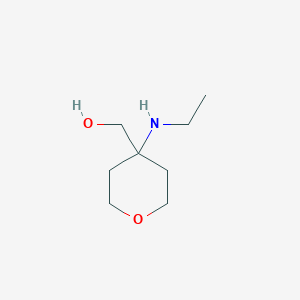
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)
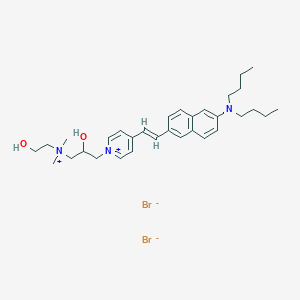
![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)


